molecular formula C20H26N2O5S B4959943 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B4959943
M. Wt: 406.5 g/mol
InChI Key: BYPUDVRTQYOEJI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide is a complex organic compound with a molecular formula of C12H17NO3. This compound is known for its unique chemical structure, which includes a dimethoxyphenyl group and an acetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-15-7-5-6-8-17(15)22(28(4,24)25)14-20(23)21-12-11-16-9-10-18(26-2)19(13-16)27-3/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPUDVRTQYOEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with 2-methyl-N-methylsulfonylaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies of cellular processes and as a probe for biochemical assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)acetamide: Similar structure but lacks the sulfonylanilino group.

    N-acetyl-3,4-dimethoxyphenethylamine: Similar structure but lacks the sulfonylanilino group.

    N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide: Similar structure but lacks the sulfonylanilino group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both the dimethoxyphenyl group and the sulfonylanilino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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